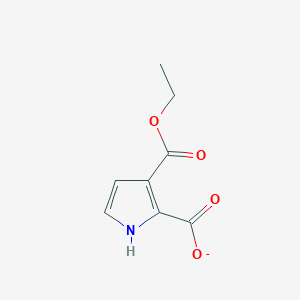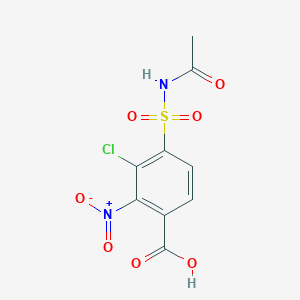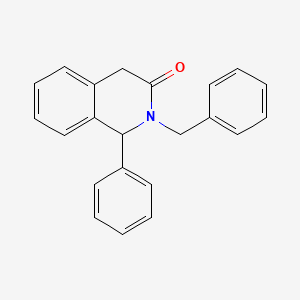
2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the desired dihydroisoquinoline.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding isoquinolinone.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Introduction of different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolinone derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features.
2-Benzylisoquinoline: Another compound in the isoquinoline family with distinct properties.
Uniqueness
2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
89652-24-4 |
|---|---|
Formule moléculaire |
C22H19NO |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-benzyl-1-phenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C22H19NO/c24-21-15-19-13-7-8-14-20(19)22(18-11-5-2-6-12-18)23(21)16-17-9-3-1-4-10-17/h1-14,22H,15-16H2 |
Clé InChI |
LYVPCRGTXMQZSQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
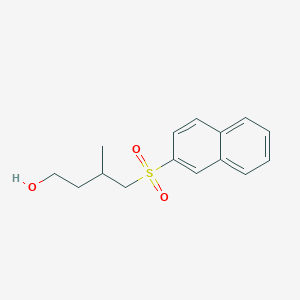
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
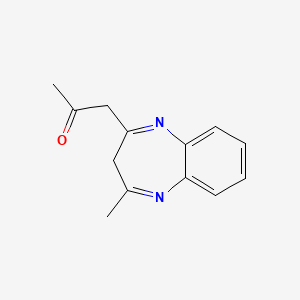
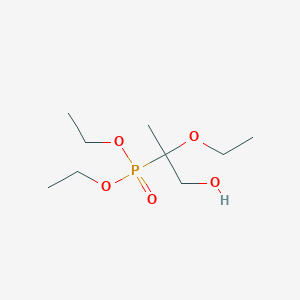
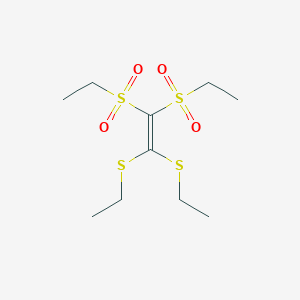
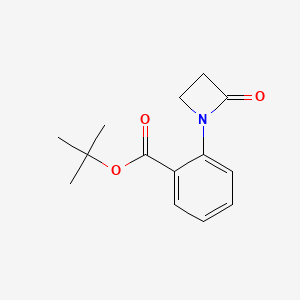
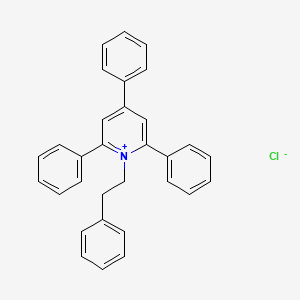

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
